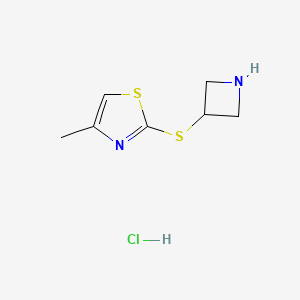
2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride
説明
Azetidine and thiazole are both heterocyclic compounds. Azetidine is a four-membered ring with one nitrogen atom , while thiazole is a five-membered ring with one nitrogen atom and one sulfur atom. The compound you’re interested in has these two rings connected by a sulfanyl group, and it also has a methyl group attached to the thiazole ring.
Synthesis Analysis
Azetidines can be synthesized through various methods, such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Thiazoles can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones, thioamides, and α,β-unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound would include the four-membered azetidine ring and the five-membered thiazole ring, connected by a sulfanyl group. The thiazole ring would also have a methyl group attached.Chemical Reactions Analysis
Azetidines can undergo various reactions, such as Suzuki-Miyaura-type cross-couplings with alkyl iodides and aryl organoborons . Thiazoles can participate in reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions .科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized using various methods, including nucleophilic substitution and microwave-assisted synthesis. These methods offer advantages like mild conditions, easy manipulation, and high purity, making them suitable for industrial applications (Zhang Zhi-bao, 2011); (K. Mistry & K. R. Desai, 2006).
Chemical Reactions and Transformations : Research has explored various reactions, including those with activated amides and chlorination processes, providing insights into the chemical behavior and potential applications of these compounds (K. Hayashi et al., 2009); (S. Torii et al., 1981).
Pharmacological and Biological Applications
Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of thiazole derivatives, including activity against various bacterial and fungal strains. This suggests potential applications in developing new antibiotics or antifungal agents (S. Gilani et al., 2016).
Antitubercular Agents : Research into azetidinones bearing a thiazole nucleus has shown promising results in terms of antitubercular activity, which could lead to new treatments for tuberculosis (K. Parikh et al., 2000).
Anticancer and Antimicrobial Potential : Studies have indicated that certain thiazolidinone and azetidinone analogues exhibit significant activity against various cancer cell lines and multidrug-resistant strains, suggesting their potential as anticancer and antimicrobial agents (E. Hussein et al., 2020).
Industrial and Practical Applications
Industrial Synthesis : The practical and cost-effective synthesis of azetidine derivatives for applications such as the production of the oral carbapenem antibiotic L-084 highlights the industrial relevance of these compounds (T. Isoda et al., 2006).
Novel Syntheses for Therapeutic Agents : Synthesis of azetidine derivatives has been explored for the development of therapeutic agents, showcasing the compound's versatility in pharmaceutical research (K. Hayashi et al., 1999).
将来の方向性
特性
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c1-5-4-10-7(9-5)11-6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKPFCAAQKLPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)
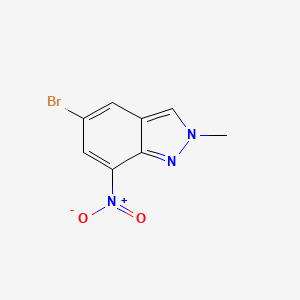
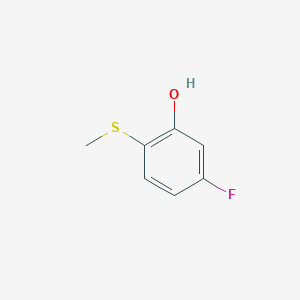
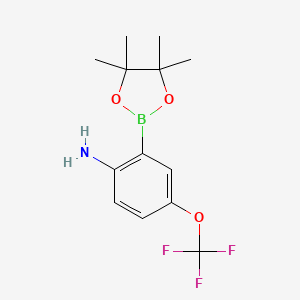
![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)
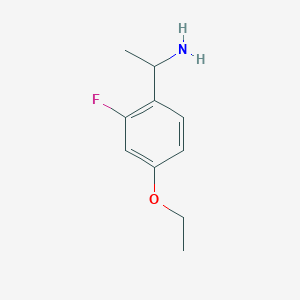
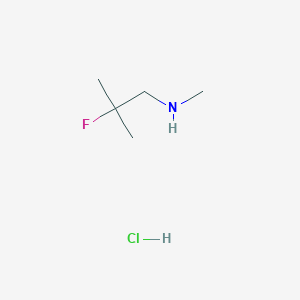
![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)
![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)
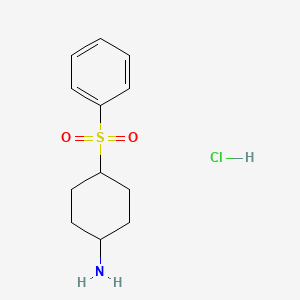
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)